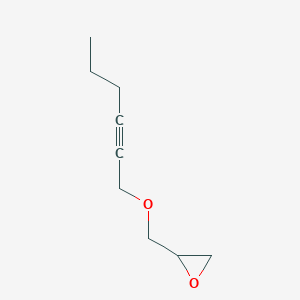

2-(Hex-2-ynoxymethyl)oxirane

Description

2-(Hex-2-ynoxymethyl)oxirane is an epoxide derivative characterized by a hex-2-ynoxymethyl substituent attached to the oxirane (epoxide) ring. The hex-2-ynoxy group consists of a terminal alkyne (C≡C) at the second carbon of a six-carbon chain, conferring unique electronic and steric properties. Oxiranes are widely used in polymer synthesis, pharmaceuticals, and organic intermediates due to their strained three-membered ring, which undergoes nucleophilic ring-opening reactions .

Properties

CAS No. |

51517-94-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(hex-2-ynoxymethyl)oxirane |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-3,6-8H2,1H3 |

InChI Key |

QAZKEDABCXXXHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCOCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-2-ynoxymethyl)oxirane can be achieved through several methods:

Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in a basic medium to form oxiranes.

Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.

Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.

Darzens Reaction: This involves the reaction of halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular cyclization to form oxiranes.

Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.

Industrial Production Methods

Industrial production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Hex-2-ynoxymethyl)oxirane undergoes various chemical reactions, including:

Ring-Opening Reactions: These can occur under acidic or basic conditions, leading to different products depending on the reaction mechanism (S_N1 or S_N2).

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Substitution Reactions: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Acidic Conditions: Protonation of the epoxide oxygen followed by nucleophilic attack.

Basic Conditions: Nucleophilic attack on the less substituted carbon of the epoxide ring.

Oxidizing Agents: MCPBA for epoxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Hex-2-ynoxymethyl)oxirane has several scientific research applications:

Polymer Chemistry: Used in the synthesis of polymers with unique properties, such as improved kinetics and physical properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Industrial Applications: Utilized in the production of epoxy resins and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hex-2-ynoxymethyl)oxirane involves the electrophilic nature of the epoxide ring, which makes it susceptible to nucleophilic attack. The ring strain in the three-membered oxirane ring facilitates its reactivity, leading to ring-opening reactions under various conditions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Physicochemical Properties

- Boiling Points and Solubility : Branched alkyl substituents (e.g., 2-ethylhexyl) lower polarity, increasing hydrophobicity and boiling points (~250–300°C inferred). Alkyne-substituted oxiranes likely have lower boiling points due to linear chains but higher reactivity .

- Steric Effects : Bulky substituents like decyl and methylhexyl groups () hinder ring-opening reactions, favoring regioselectivity in asymmetric syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.